molecular formula C6H10O3 B6153663 methyl (2E)-3-methoxy-2-methylprop-2-enoate CAS No. 35588-82-0

methyl (2E)-3-methoxy-2-methylprop-2-enoate

Cat. No. B6153663
CAS RN: 35588-82-0
M. Wt: 130.1
InChI Key:
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Description

Synthesis Analysis

The synthesis of such compounds often involves reactions like esterification, alkylation, and elimination . The exact method would depend on the specific structure of the compound.


Molecular Structure Analysis

The molecular structure of organic compounds is typically analyzed using techniques like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

Organic compounds can undergo a variety of chemical reactions, including addition, substitution, and elimination reactions . The specific reactions would depend on the functional groups present in the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of organic compounds can be analyzed using various techniques. These properties might include melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of methyl (2E)-3-methoxy-2-methylprop-2-enoate, focusing on six unique applications:

Synthesis of Heterocyclic Compounds

Methyl (2E)-3-methoxy-2-methylprop-2-enoate is a valuable intermediate in the synthesis of various heterocyclic compounds. These compounds are crucial in medicinal chemistry due to their diverse biological activities. The compound can participate in cyclization reactions, leading to the formation of pyrroles, pyridines, and other nitrogen-containing heterocycles . These heterocycles are often used in the development of pharmaceuticals and agrochemicals.

Polymer Chemistry

In polymer chemistry, methyl (2E)-3-methoxy-2-methylprop-2-enoate is used as a monomer or comonomer in the production of specialty polymers. These polymers can exhibit unique properties such as enhanced thermal stability, chemical resistance, and mechanical strength . The ester functionality allows for further chemical modifications, making these polymers suitable for various industrial applications, including coatings, adhesives, and sealants.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, such as Michael addition, aldol condensation, and esterification . These reactions enable the synthesis of complex organic molecules, which are essential in the development of new drugs, agrochemicals, and materials science.

Pharmaceutical Intermediates

Methyl (2E)-3-methoxy-2-methylprop-2-enoate is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its reactivity and functional groups make it suitable for constructing complex molecular frameworks required in drug development . This compound can be used to introduce specific functional groups into a molecule, enhancing its pharmacological properties.

Catalysis

In catalysis, methyl (2E)-3-methoxy-2-methylprop-2-enoate can act as a ligand or a substrate in various catalytic processes. It is particularly useful in transition metal-catalyzed reactions, where it can facilitate the formation of carbon-carbon and carbon-heteroatom bonds . These catalytic processes are essential in the efficient and selective synthesis of fine chemicals and pharmaceuticals.

Material Science

The compound is also explored in material science for the development of advanced materials. Its incorporation into polymer matrices can enhance the material’s properties, such as flexibility, durability, and resistance to environmental degradation . These materials find applications in electronics, packaging, and biomedical devices.

Agricultural Chemicals

Methyl (2E)-3-methoxy-2-methylprop-2-enoate is used in the synthesis of agrochemicals, including herbicides, insecticides, and fungicides. Its chemical structure allows for the introduction of bioactive moieties that can target specific pests or diseases . These agrochemicals play a crucial role in improving crop yield and protecting plants from various threats.

Environmental Applications

In environmental chemistry, this compound can be used in the synthesis of materials for pollution control and remediation. For example, it can be used to create polymers that adsorb heavy metals or organic pollutants from water . These materials are essential for maintaining environmental health and safety.

Mechanism of Action

The mechanism of action of an organic compound depends on its structure and the environment in which it is used. For example, some compounds might act as inhibitors for certain enzymes, while others might form complexes with metal ions .

Safety and Hazards

The safety and hazards associated with an organic compound depend on its specific structure and properties. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of compounds .

Future Directions

The future directions in the study of organic compounds often involve the development of new synthetic methods, the discovery of new reactions, and the design of compounds with specific properties .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2E)-3-methoxy-2-methylprop-2-enoate involves the reaction of starting materials through a series of steps to obtain the desired product. The pathway involves the use of organic chemistry reactions such as esterification, elimination, and substitution reactions.", "Starting Materials": [ "Methanol", "Methyl acetoacetate", "Methyl iodide", "Sodium hydride", "Methoxyacetic acid" ], "Reaction": [ "Step 1: Esterification of methanol and methyl acetoacetate to form methyl 3-oxobutanoate", "Step 2: Elimination of a molecule of water from methyl 3-oxobutanoate using sodium hydride to form methyl 2-methylacrylate", "Step 3: Substitution of the methyl group in methyl 2-methylacrylate with methoxyacetic acid using methyl iodide to form methyl (2E)-3-methoxy-2-methylprop-2-enoate" ] }

CAS RN

35588-82-0

Product Name

methyl (2E)-3-methoxy-2-methylprop-2-enoate

Molecular Formula

C6H10O3

Molecular Weight

130.1

Purity

95

Origin of Product

United States

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